molecular formula C18H18Cl2N4O2 B2882282 (2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2195880-27-2

(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

Cat. No. B2882282
CAS RN: 2195880-27-2
M. Wt: 393.27
InChI Key: VZBVXQWMWHXPJU-UHFFFAOYSA-N
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Description

This compound is a derivative of benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate . It has a molecular weight of 338.19 and is stored under an inert atmosphere at 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13Cl2N3O2/c16-12-11-7-4-8-20 (13 (11)19-14 (17)18-12)15 (21)22-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 . This code provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid and is stored at temperatures between 2-8°C . It has a molecular weight of 338.19 .

Scientific Research Applications

PET Imaging Agent in Parkinson's Disease

  • Application : This compound has been used in the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for observing the LRRK2 enzyme in Parkinson's disease. The synthesis involves a series of chemical reactions starting from 2,4,5-trichloropyrimide and yields a high radiochemical purity product (Wang et al., 2017).

Development of Solution Formulations

  • Application : Research has focused on developing suitable formulations for early toxicology and clinical studies. This involves evaluating various nonaqueous solution formulations to prevent or delay precipitation of poorly soluble compounds, potentially improving in vivo exposure and dose proportionality (Burton et al., 2012).

Antibacterial Activity

  • Application : Novel pyrimidines and thiazolidinones, synthesized using this compound, have been investigated for their antibacterial activity. Microwave irradiation has been utilized for the synthesis of these compounds, which were then screened for effectiveness against bacterial strains (Merugu et al., 2010).

Synthesis and Spectral Analysis

  • Application : The compound has been used in the synthesis of an array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines. These compounds have shown potential in various biological activities, including as kinase inhibitors and anticancer agents (Thanusu et al., 2010).

Inhibition of Tumor Necrosis Factor Alpha

  • Application : Derivatives of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine have shown properties for inhibiting tumor necrosis factor alpha and nitric oxide, indicating potential applications in cancer treatment and inflammation management (Lei et al., 2017).

Investigation of Cannabinoid Receptors

  • Application : The compound has been used in studies examining the effects of various agents on cannabinoid receptors, which has implications in understanding the mechanism of action of drugs targeting these receptors (Landsman et al., 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

(2,4-dichlorophenyl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4O2/c19-13-3-4-14(15(20)10-13)17(25)24-5-1-2-12-11-21-18(22-16(12)24)23-6-8-26-9-7-23/h3-4,10-11H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBVXQWMWHXPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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